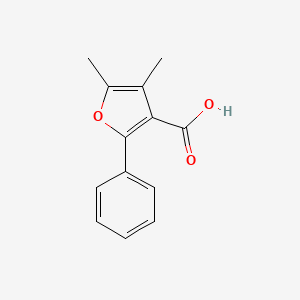
6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
The compound “6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a nitrogen-containing heterocyclic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” likely includes a pyrrolidine ring attached to a pyridine ring via an ethoxymethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . The ethoxymethyl group in “6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” could potentially enhance lipophilicity, aiding in membrane permeability and oral bioavailability. This makes it a valuable candidate for the development of new drugs with improved pharmacokinetic properties.
Antimicrobial Agents
Pyrrolidine derivatives have shown significant antimicrobial activity. The presence of the pyridin-3-amine moiety could be exploited to design novel antimicrobial agents targeting resistant strains of bacteria and fungi. Research could focus on synthesizing various derivatives and testing their efficacy against a range of pathogens .
Anticancer Therapeutics
The structural complexity and the presence of multiple functional groups in this compound make it a promising candidate for anticancer drug design. It could be used to synthesize analogs that target specific cancer cell lines or pathways involved in tumor growth and metastasis. The compound’s ability to bind to various receptors and enzymes could be explored to develop targeted therapies .
Anti-inflammatory Medications
Pyrrolidine derivatives are known for their anti-inflammatory properties. The compound could be modified to enhance its potency and selectivity for inflammatory mediators. This application could lead to the development of new anti-inflammatory drugs with fewer side effects and better efficacy .
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, this compound could be used in enantioselective synthesis to produce chiral drug molecules. The different stereoisomers could be studied for their biological activity, leading to the discovery of more potent and selective drugs .
Orientations Futures
The future research on “6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. It could also involve the development of derivatives with improved properties for potential use in medicinal chemistry .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propriétés
IUPAC Name |
6-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-11-4-3-7-15(11)12-6-5-10(13)8-14-12/h5-6,8,11H,2-4,7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZHRNHKVKWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
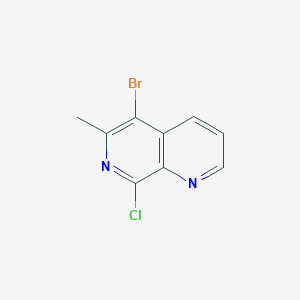
![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)
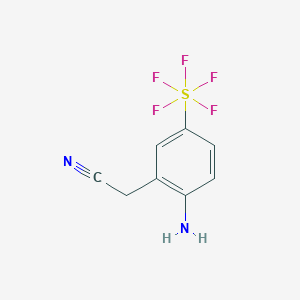
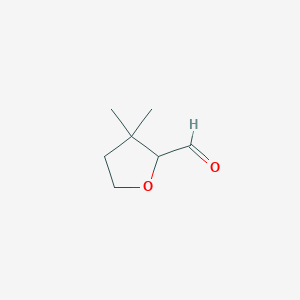

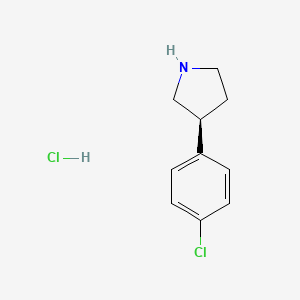
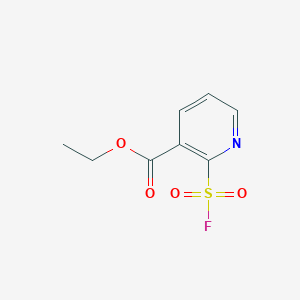
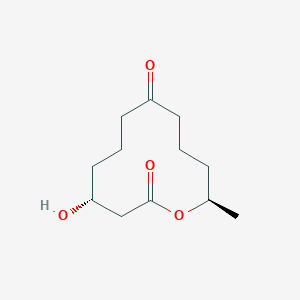
![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
